3-Morpholino-2-veratrylacrylonitrile
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Overview
Description
3-Morpholino-2-veratrylacrylonitrile is a chemical compound with the molecular formula C16H20N2O3 It is characterized by the presence of a morpholine ring, a veratryl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-2-veratrylacrylonitrile typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with morpholine in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-2-veratrylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Substituted amides or esters.
Scientific Research Applications
3-Morpholino-2-veratrylacrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Morpholino-2-veratrylacrylonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-Morpholino-2-veratrylacrylamide
- 3-Morpholino-2-veratrylacrylate
- 3-Morpholino-2-veratrylacrylic acid
Uniqueness
3-Morpholino-2-veratrylacrylonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted applications.
Properties
CAS No. |
30077-88-4 |
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Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(Z)-2-[(3,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C16H20N2O3/c1-19-15-4-3-13(10-16(15)20-2)9-14(11-17)12-18-5-7-21-8-6-18/h3-4,10,12H,5-9H2,1-2H3/b14-12- |
InChI Key |
RENFBGHOGQAHSK-OWBHPGMISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C/C(=C/N2CCOCC2)/C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=CN2CCOCC2)C#N)OC |
Origin of Product |
United States |
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